molecular formula C16H22BrNO2 B296684 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether CAS No. 6469-72-3

2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether

Cat. No. B296684
CAS RN: 6469-72-3
M. Wt: 340.25 g/mol
InChI Key: BQEUAHFXIMJNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether, also known as BITE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BITE is a derivative of the phenylpiperidine class of compounds, which have been shown to possess a range of biological activities, including analgesic, antitussive, and anesthetic effects.

Mechanism of Action

The exact mechanism of action of 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the central nervous system. 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether is thought to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether has been shown to produce a range of physiological effects in animal models, including analgesia, sedation, and anticonvulsant activity. These effects are thought to be mediated by the compound's modulation of the GABAergic system. 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether has also been found to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether in lab experiments is its relatively simple synthesis method. The compound can be easily produced using standard laboratory equipment, which makes it accessible to a wide range of researchers. However, 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether's mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether, which may limit its use in certain experimental settings.

Future Directions

There are several future directions that could be pursued in the study of 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether. One potential area of research is the development of novel pain management drugs based on the compound's analgesic properties. Another potential direction is the investigation of 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether's effects on neurological disorders such as epilepsy and anxiety. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and pharmacokinetics, which would provide a better understanding of its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether involves the reaction of 2-bromo-4-isopropylphenol with 1-piperidino-2-propanone in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether has been found to exhibit a range of biological activities, including analgesic, antitussive, and anesthetic effects. These properties make it a promising candidate for the development of novel pain management drugs. 2-Bromo-4-isopropylphenyl 2-oxo-2-(1-piperidinyl)ethyl ether has also been shown to possess anticonvulsant and sedative properties, which may have applications in the treatment of neurological disorders such as epilepsy and anxiety.

properties

CAS RN

6469-72-3

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-1-piperidin-1-ylethanone

InChI

InChI=1S/C16H22BrNO2/c1-12(2)13-6-7-15(14(17)10-13)20-11-16(19)18-8-4-3-5-9-18/h6-7,10,12H,3-5,8-9,11H2,1-2H3

InChI Key

BQEUAHFXIMJNBA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCC2)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCC2)Br

Origin of Product

United States

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